![molecular formula C14H10O3 B6377569 4-(4-Formylphenyl)-2-formylphenol, 95% CAS No. 1111132-36-5](/img/structure/B6377569.png)
4-(4-Formylphenyl)-2-formylphenol, 95%
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Overview
Description
4-(4-Formylphenyl)-2-formylphenol, 95% (4FPF) is an organic compound with a molecular formula of C14H12O3. It is a white solid with a melting point of 118-120°C and a boiling point of 268-270°C. 4FPF is soluble in ethanol, methanol, and acetone, and is insoluble in water. It is a derivatives of hydroxybenzaldehyde and is used in the synthesis of a variety of organic compounds. It is also used as a reagent in the manufacture of pharmaceuticals, dyes, and other organic compounds.
Mechanism of Action
The mechanism of action of 4-(4-Formylphenyl)-2-formylphenol, 95% involves the condensation of 4-hydroxybenzaldehyde and formic acid. In the presence of an alkaline catalyst, such as potassium hydroxide, the two reactants undergo a condensation reaction to form a white solid product with a melting point of 118-120°C and a boiling point of 268-270°C.
Biochemical and Physiological Effects
4-(4-Formylphenyl)-2-formylphenol, 95% has been found to have antibacterial, antifungal, and antiviral activity. It has also been found to inhibit the growth of certain types of cancer cells. In addition, 4-(4-Formylphenyl)-2-formylphenol, 95% has been found to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(4-Formylphenyl)-2-formylphenol, 95% in laboratory experiments include its low cost, ease of synthesis, and its availability in a variety of solvents. The disadvantages of using 4-(4-Formylphenyl)-2-formylphenol, 95% in laboratory experiments include its low solubility in water and its high boiling point.
Future Directions
For the use of 4-(4-Formylphenyl)-2-formylphenol, 95% include the development of new synthetic methods for the synthesis of arylboronic acids and aryl-substituted benzoic acids. Additionally, further research into the biochemical and physiological effects of 4-(4-Formylphenyl)-2-formylphenol, 95% could lead to the development of new drugs and treatments for various diseases. Finally, further research into the mechanism of action of 4-(4-Formylphenyl)-2-formylphenol, 95% could lead to the development of new catalysts for the synthesis of organic compounds.
Synthesis Methods
The synthesis method of 4-(4-Formylphenyl)-2-formylphenol, 95% involves the use of an alkaline-catalyzed condensation reaction between 4-hydroxybenzaldehyde and formic acid. The reaction is carried out in a solvent such as ethanol, methanol, or acetone. The reaction yields a white solid product with a melting point of 118-120°C and a boiling point of 268-270°C.
Scientific Research Applications
4-(4-Formylphenyl)-2-formylphenol, 95% is used as a reagent in the synthesis of a variety of organic compounds, including pharmaceuticals, dyes, and other organic compounds. It has also been used in the synthesis of arylboronic acids, which are used in the synthesis of a variety of organic molecules, such as drugs and polymers. In addition, 4-(4-Formylphenyl)-2-formylphenol, 95% has been used in the synthesis of aryl-substituted benzoic acids, which are used in the synthesis of a variety of organic molecules, such as drugs and polymers.
properties
IUPAC Name |
5-(4-formylphenyl)-2-hydroxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O3/c15-8-10-1-3-11(4-2-10)12-5-6-14(17)13(7-12)9-16/h1-9,17H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJFQBULFBZNKNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC(=C(C=C2)O)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40685052 |
Source
|
Record name | 4-Hydroxy[1,1'-biphenyl]-3,4'-dicarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40685052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Formylphenyl)-2-formylphenol | |
CAS RN |
1111132-36-5 |
Source
|
Record name | 4-Hydroxy[1,1'-biphenyl]-3,4'-dicarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40685052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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